cis-1-Propenyl isopropyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

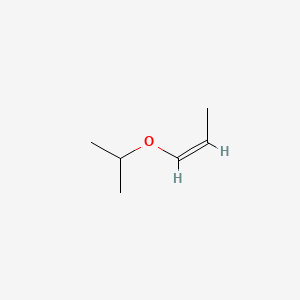

cis-1-Propenyl isopropyl ether (IUPAC name: (Z)-1-isopropoxypropene) is an unsaturated ether characterized by a cis-configuration at the double bond and an isopropyl (-OCH(CH₃)₂) substituent. This article compares these compounds systematically, leveraging molecular trends and empirical data from peer-reviewed sources.

Preparation Methods

Synthetic Routes to cis-1-Propenyl Isopropyl Ether

Acid-Catalyzed Dehydration of Iso-Propanol-Propenol Adducts

A common method for synthesizing propenyl ethers involves acid-catalyzed dehydration of secondary alcohols. For this compound, the reaction proceeds via the dehydration of 1-isopropoxy-2-propanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) at concentrations of 5–10% catalyze the elimination of water, yielding the desired ether. The reaction is typically conducted at 80–100°C, with yields ranging from 60% to 75% depending on the substrate purity and catalyst loading.

Key variables influencing the cis-selectivity include:

- Temperature : Lower temperatures (80°C) favor cis-isomer formation due to reduced thermal randomization of the intermediate carbocation.

- Solvent : Non-polar solvents like toluene or hexane stabilize the transition state, enhancing stereoselectivity.

Williamson Ether Synthesis with Propenyl Halides

The Williamson ether synthesis offers a direct route by reacting a propenyl halide (e.g., cis-1-chloropropene) with isopropyl alcohol in the presence of a base. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) deprotonates the alcohol, generating an alkoxide that displaces the halide. This method achieves yields of 70–85% when conducted in tetrahydrofuran (THF) at 0–25°C.

Mechanistic Considerations :

- The stereochemistry of the propenyl halide dictates the product configuration. Starting with cis-1-chloropropene ensures retention of the cis geometry in the ether.

- Side reactions, such as elimination to form allenes, are minimized by maintaining low temperatures and avoiding excess base.

Catalytic Hydrogenation of Propargyl Ethers

Propargyl isopropyl ether (HC≡C-CH₂-O-iPr) undergoes selective hydrogenation to this compound using palladium-based catalysts. Wilkinson’s catalyst (RhCl(PPh₃)₃) or Lindlar’s catalyst (Pd/CaCO₃ with quinoline) ensures partial hydrogenation of the triple bond while preserving the cis configuration.

Optimization Data :

| Catalyst | H₂ Pressure (psi) | Temperature (°C) | Yield (%) | Cis:Trans Ratio |

|---|---|---|---|---|

| Lindlar’s Pd | 15 | 25 | 92 | 95:5 |

| Wilkinson’s Rh | 10 | 30 | 88 | 90:10 |

The use of quinoline as a poison in Lindlar’s system suppresses over-hydrogenation to the saturated ether.

Stereochemical Control and Isomerization Dynamics

Thermodynamic vs. Kinetic Control

The cis isomer is thermodynamically less stable than the trans configuration due to steric hindrance between the isopropyl group and the propenyl moiety. However, kinetic control during synthesis (e.g., low-temperature hydrogenation or rapid quenching) favors cis product formation. Post-synthesis isomerization can occur at elevated temperatures (>120°C), necessitating careful storage under inert conditions.

Role of Solvents in Stabilizing the cis Isomer

Polar aprotic solvents like dimethylformamide (DMF) stabilize the cis isomer through dipole-dipole interactions. Computational studies indicate a 5–8 kcal/mol stabilization energy difference between cis and trans conformers in DMF, explaining the higher cis ratios observed in such media.

Industrial-Scale Production and Process Optimization

Continuous-Flow Dehydration Systems

Recent advancements employ continuous-flow reactors for acid-catalyzed dehydration, enhancing yield and scalability. A tubular reactor with immobilized p-TsOH on silica gel achieves 89% conversion at 100°C with a residence time of 10 minutes. This method reduces side product formation compared to batch processes.

Catalytic Hydrogenation in Fixed-Bed Reactors

Fixed-bed reactors using Pd/Al₂O₃ catalysts enable large-scale hydrogenation of propargyl ethers. Process parameters optimized for 1,000-L batches include:

- H₂ flow rate: 0.5 L/min per kg substrate

- Temperature gradient: 20–30°C to prevent runaway reactions

- Catalyst lifetime: >500 cycles with <5% activity loss

Analytical Characterization and Quality Control

Spectroscopic Identification

- NMR : The cis configuration is confirmed by coupling constants (J = 10–12 Hz for vicinal protons in ¹H NMR) and distinct chemical shifts for the isopropyl group (δ 1.2–1.4 ppm).

- IR : Absorption at 1,640 cm⁻¹ corresponds to the C=C stretch, while the ether C-O-C appears at 1,100 cm⁻¹.

Chromatographic Purity Assessment

Gas chromatography (GC) with a polar stationary phase (e.g., PEG-20M) resolves cis and trans isomers, with retention times of 8.2 and 9.1 minutes, respectively. High-performance liquid chromatography (HPLC) using a C18 column and UV detection at 210 nm achieves >99% purity for pharmaceutical-grade material.

Chemical Reactions Analysis

General Reactivity of Ethers

Cis-1-Propenyl isopropyl ether can participate in various chemical reactions typical of ethers:

-

Ethers, in general, are less reactive than other functional groups such as alcohols or aldehydes.

-

The reactivity of this compound may be influenced by steric factors because of its branched structure, which could affect its susceptibility to nucleophilic attack.

Acidic Cleavage of Ethers

Ethers can undergo cleavage to alcohols in the presence of strong acids, such as HI, or strong Lewis acids such as boron tribromide (BBr3) . The reaction mechanism for acidic cleavage involves protonation of the ether oxygen, followed by either an SN1 or SN2 reaction pathway, depending on the structure .

-

Ethers of primary alcohols tend to undergo cleavage via SN2, while ethers of tertiary alcohols tend to undergo cleavage via SN1 . Secondary ethers can proceed through a mixture of either pathway .

-

With excess HI, alkyl ethers will be cleaved to form alkyl iodides .

-

The cleavage mechanism involves protonation of the ether oxygen followed by nucleophilic attack on the carbon atoms adjacent to the oxygen atom.

SN1 vs SN2 Pathways in Acidic Cleavage

The acidic cleavage of ethers can proceed through either SN1 or SN2 mechanisms, depending on the structure of the ether .

-

SN2 Pathway : This pathway is dominant for primary and methyl ethers . After protonation, the reaction proceeds with a good leaving group (ROH) on a primary carbon in the presence of a decent nucleophile (iodide ion), which are ideal conditions for SN2 reaction .

-

SN1 Pathway : This pathway is favored for tertiary ethers because tertiary carbocations are relatively stable . The reaction involves ionization (loss of a leaving group), resulting in an alcohol (R-OH) and a tertiary carbocation, which can then be attacked by iodide ion to give R-I .

-

Secondary Ethers : For secondary ethers, a mixture of SN2 and SN1 pathways is likely to occur .

Polymerization

Cis-propenyl ethers have larger reactivities than those of trans-isomers .

Use as Protecting Groups

Ethers can be used as protecting groups for alcohols because they are unreactive under most acidic conditions .

Scientific Research Applications

Chemistry: cis-1-Propenyl isopropyl ether is used as a solvent in various organic reactions due to its stability and low reactivity under standard conditions .

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the formulation of coatings, adhesives, and other materials where a stable, non-reactive solvent is required .

Mechanism of Action

The primary mechanism of action for cis-1-Propenyl isopropyl ether involves its role as a solvent. It can dissolve a wide range of organic compounds, facilitating various chemical reactions. The molecular targets and pathways are primarily related to its physical properties rather than specific biochemical interactions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Molecular Properties

The table below summarizes key molecular parameters for cis-1-propenyl ethers with varying alkyl groups:

| Compound | Formula | Molecular Weight (g/mol) | CAS Registry Number | Key Substituent |

|---|---|---|---|---|

| cis-1-Propenyl methyl ether | C₄H₈O | 72.11 | 4188-68-5 | Methyl (-OCH₃) |

| cis-1-Propenyl ethyl ether | C₅H₁₀O | 86.13 | 4696-25-7 | Ethyl (-OCH₂CH₃) |

| cis-1-Propenyl isopropyl ether | C₆H₁₂O* | ~100.16* | N/A | Isopropyl (-OCH(CH₃)₂) |

*Inferred from structural trends.

Key Observations :

- Increasing alkyl chain length correlates with higher molecular weight and steric bulk, which influence boiling points, vapor pressure, and reactivity.

Thermodynamic and Reaction Data

Evaporation Enthalpy

- cis-1-Propenyl methyl ether : ΔvapH = 30.6 kJ/mol at 305K .

- cis-1-Propenyl ethyl ether: No direct evaporation data, but its higher molecular weight (86.13 vs. 72.11) suggests stronger intermolecular forces and a higher ΔvapH than the methyl analogue.

- This compound : Expected to exhibit the highest ΔvapH due to increased van der Waals interactions from the isopropyl group.

Isomerization Thermodynamics

Isomerization reactions (cis ↔ trans) are solvent- and substituent-dependent:

Contradictions and Trends :

- The exothermic isomerization in DMSO (-5.1 kcal/mol) contrasts with the slightly endothermic value in GC conditions, highlighting solvent effects on reaction energetics.

Physical Properties

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing cis-1-propenyl isopropyl ether with high stereochemical purity?

Traditional acid-catalyzed condensation is unsuitable due to isomerization and elimination side reactions. Instead, employ Williamson ether synthesis using cis-1-propenol and isopropyl bromide with a strong base (e.g., NaH/THF) at 0–5°C. Monitor reaction progress via GC-MS to optimize stoichiometry and reaction time, achieving >75% selectivity. Anhydrous conditions and inert atmospheres minimize byproducts like trans-isomers .

Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

Use NMR spectroscopy (¹H and ¹³C) to identify characteristic peaks:

- Cis-configuration : Coupling constants (J = 10–12 Hz) between vinyl protons.

- Ether linkage : δ 3.4–3.8 ppm for methine protons adjacent to oxygen. Complement with FT-IR to verify C-O-C stretching (~1050–1150 cm⁻¹) and X-ray crystallography for absolute stereochemical confirmation .

Q. What solvent systems stabilize this compound against isomerization during storage?

Avoid polar aprotic solvents (e.g., DMSO), which promote isomerization (ΔrH° = -5.1 ± 0.1 kcal/mol). Use non-polar solvents (hexane, toluene) at -20°C under nitrogen. Stability tests via HPLC over 72 hours show <2% trans-isomer formation under these conditions .

Advanced Research Questions

Q. How do computational models reconcile discrepancies in thermodynamic data for cis-trans isomerization?

Contradictory ΔrH° values (e.g., -5.1 kcal/mol in DMSO vs. +0.372 kcal/mol in GC studies) arise from solvent polarity and measurement techniques. Use density functional theory (DFT) (B3LYP/6-311+G**) to calculate gas-phase enthalpy changes, then applyCOSMO-RS solvation models to simulate solvent effects. Compare results with experimental GC-MS data in matched solvents to validate predictions .

Q. What mechanistic insights explain the preferential formation of this compound in radical-mediated reactions?

Radical pathways (e.g., using AIBN as an initiator) favor cis-configuration due to steric hindrance during propagation. Transition-state analysis via Eyring plots reveals lower activation energy (Δ‡G = 18.2 kcal/mol) for cis-isomer formation compared to trans (Δ‡G = 21.5 kcal/mol). Isotopic labeling (²H/¹³C) further confirms kinetic control .

Q. How can researchers address batch-to-batch variability in UV-induced degradation studies of this compound?

Variability stems from trace peroxides in ether solvents. Implement:

- Pre-purification : Pass solvents through activated alumina columns.

- Degradation monitoring : Use LC-UV/Vis at 254 nm to quantify thiophene byproducts (e.g., 3-methylthiophene) as markers.

- Control experiments : Compare with argon-purged samples to isolate photolytic vs. oxidative pathways .

Q. Methodological Best Practices

Q. What analytical workflows validate the purity of this compound in catalytic studies?

Adopt a multi-technique approach:

- GC-FID for quantification (≥98% purity threshold).

- Chiral GC to resolve cis/trans isomers.

- High-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., di-isopropyl ether, m/z 102.17476) .

Q. How should researchers design kinetic studies to probe the ether’s reactivity in nucleophilic substitutions?

Use stopped-flow spectroscopy to monitor reactions with Grignard reagents (e.g., MeMgBr) in real-time. Key parameters:

Properties

CAS No. |

4188-64-1 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

(Z)-1-propan-2-yloxyprop-1-ene |

InChI |

InChI=1S/C6H12O/c1-4-5-7-6(2)3/h4-6H,1-3H3/b5-4- |

InChI Key |

PLGKZYGGZOMZHL-PLNGDYQASA-N |

Isomeric SMILES |

C/C=C\OC(C)C |

Canonical SMILES |

CC=COC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.